Distamycin A/5

DNA binding affinity quantitative footprinting minor-groove ligand comparison

Researchers requiring sequence-selective DNA minor-groove ligands face functional divergence among AT-binders-substituting Distamycin A alters binding stoichiometry and biochemical outcomes. Distamycin A uniquely enables: - 2:1 antiparallel dimerization (K ≈ 10¹⁶ M⁻²) for extended AT-tract recognition, absent in netropsin. - ~100-fold enhancement of bleomycin-catalyzed GC-rich site cleavage, not reproduced by Hoechst 33258 or DAPI. - Lesion-selective discrimination: binds (6-4) photoproducts (Kd ~10⁻⁶ M) but not CPD lesions-essential for NER research. Procure for displacement assays requiring complete eviction of weaker ligands or as the rational scaffold for covalent polyamide dimers.

Molecular Formula C34H39N13O6
Molecular Weight 725.8 g/mol
CAS No. 35967-49-8
Cat. No. B14163637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDistamycin A/5
CAS35967-49-8
Molecular FormulaC34H39N13O6
Molecular Weight725.8 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NC5=CN(C(=C5)C(=O)NCCC(=N)N)C)C)C)C)NC=O
InChIInChI=1S/C34H39N13O6/c1-43-13-19(38-18-48)8-25(43)31(50)40-21-10-27(45(3)15-21)33(52)42-23-12-28(47(5)17-23)34(53)41-22-11-26(46(4)16-22)32(51)39-20-9-24(44(2)14-20)30(49)37-7-6-29(35)36/h8-18H,6-7H2,1-5H3,(H3,35,36)(H,37,49)(H,38,48)(H,39,51)(H,40,50)(H,41,53)(H,42,52)
InChIKeyMOVYQMBBJIUACM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Distamycin A: Baseline Characterization Overview


Distamycin A is a naturally occurring oligopeptide antibiotic isolated from *Streptomyces distallicus*, classified as a DNA minor-groove binder. It consists of three N-methylpyrrole carboxamide units and an amidino moiety, enabling crescent-shaped complementarity to the minor groove of B-form DNA. The compound binds non-covalently and preferentially to AT-rich sequences, functioning as both a monomeric (1:1) and cooperative side-by-side antiparallel dimeric (2:1) ligand . With a molecular weight of 725.8 g/mol, Distamycin A is widely used as a prototype molecular probe for studying DNA-ligand interactions, chromatin structure, and as a foundational scaffold for developing sequence-selective DNA-binding therapeutics .

DNA minor-groove binding probe selective for AT-rich sequences
Prototype for studying DNA-ligand interactions and chromatin structure
Scaffold for sequence-selective polyamide design and gene-targeting compound development

Why Distamycin A Cannot Be Substituted by Similar Minor-Groove Binders


Despite sharing the broad classification of 'AT-selective minor-groove binder,' Distamycin A, netropsin, Hoechst 33258, DAPI, and berenil exhibit functionally significant quantitative and qualitative differences that preclude generic substitution in research and drug development contexts. These differences include: (1) a two-fold higher equilibrium binding affinity of Distamycin A versus netropsin on defined oligonucleotide targets ; (2) a unique propensity for high-affinity 2:1 dimeric binding that enables sequence-specific recognition of longer DNA tracts, a property not shared by netropsin ; (3) exclusive functional effects such as ~100-fold enhancement of bleomycin-catalyzed DNA cleavage at GC-rich sequences, a property absent for Hoechst 33258, DAPI, and berenil ; and (4) divergent impacts on topoisomerase II catalytic activity and nucleosome assembly compared to DAPI and Hoechst 33258 . Consequently, substitution of Distamycin A by any other minor-groove ligand risks altering the stoichiometry of binding, the spectrum of genomic sites targeted, and functional biochemical outcomes.

Binding affinity differs significantly from netropsin, altering equilibrium site occupancy and competition outcomes.
Exclusive 2:1 dimeric binding mode, absent in netropsin, changes sequence recognition length and cooperative behavior.
Functional outcomes diverge: bleomycin cleavage enhancement and topoisomerase II modulation are not reproduced by Hoechst, DAPI, or berenil.

Head-to-Head Quantitative Evidence for Distamycin A Differentiation


Two-Fold Higher Binding Affinity Than Netropsin

In a direct head-to-head quantitative DNase I footprinting study using the synthetic oligonucleotide d(GGTATACC)₂, Distamycin A demonstrated a two-fold higher equilibrium association constant compared to netropsin. The measured Ka values at 25°C were 2.0 × 10⁵ M⁻¹ for Distamycin A versus 1.0 × 10⁵ M⁻¹ for netropsin . This difference reflects a more favorable enthalpic contribution to binding: ΔH° = -8.48 kcal mol⁻¹ for Distamycin A compared to -3.75 kcal mol⁻¹ for netropsin .

Binding Affinity
Head-to-head
Ka 2.0 × 10⁵ M⁻¹ vs 1.0 × 10⁵ M⁻¹
Two-fold higher equilibrium binding supports calibration design and competitive displacement studies.
DNase I footprinting on d(GGTATACC)₂ at 25°C
DNA binding affinity quantitative footprinting minor-groove ligand comparison

Complete Displacement of Netropsin via 2:1 Dimeric Binding

Competition experiments using circular dichroism and isothermal titration calorimetry across four distinct 12-mer DNA duplexes demonstrated that Distamycin A entirely displaces netropsin from both its 1:1 and 2:1 complexes, irrespective of the starting binding stoichiometry. Distamycin A exhibits exclusive high-affinity 2:1 dimeric binding (K ≈ 10¹⁶ M⁻²) on duplexes containing five-AT or four-AT·GC sites, whereas netropsin achieves high-affinity binding (K₁ ≈ 10⁹ M⁻¹) only in a 1:1 mode on five-AT site duplexes, with subsequent binding occurring in a low-affinity mode (K₂ ≈ 10⁶ M⁻¹). On duplexes with at most three consecutive AT base pairs, netropsin exhibits two distinct low-affinity 1:1 binding modes (K₁ ≈ 10⁷ M⁻¹, K₂ ≈ 10⁶ M⁻¹) .

2:1 Dimeric Binding
Head-to-head
K ≈ 10¹⁶ M⁻² (Distamycin) vs netropsin K₁ ≈ 10⁹ M⁻¹
Exclusive cooperative 2:1 mode enables recognition of extended AT tracts; netropsin cannot form such dimers.
ITC and CD on 12-mer duplexes with 5-AT sites
competitive displacement binding mode specificity DNA-duplex thermodynamics

Unique Enhancement of Bleomycin-Catalyzed DNA Cleavage

In a direct comparative study using DNA sequencing techniques, Distamycin A enhanced bleomycin-catalyzed DNA cleavage at GC-rich sequences (specifically 5'-GGGGC-3') by approximately 100-fold over baseline. By contrast, the in-class minor-groove binders Hoechst 33258, DAPI, and berenil did not cause extensive enhancement under identical conditions. The magnitude of Distamycin A-induced enhancement was 'as much as about 100 times' . This effect is attributed to distamycin A-induced conformational changes in DNA that occur through interactions beyond simple minor-groove occupancy at AT-rich sequences.

Bleomycin Enhancement
Head-to-head
~100-fold increase at GC-rich sites
Unique tool for DNA cleavage modulation screens; not reproduced by Hoechst, DAPI, or berenil.
Bleomycin-catalyzed cleavage on defined DNA fragments
bleomycin enhancement functional selectivity DNA cleavage modulation

Broader DNase I Footprinting Protection Compared to DAPI

DNase I footprinting analysis revealed a distinct difference in the binding site protection profiles among minor-groove binders. DAPI protected only the AT base pairs within its binding sites, whereas both distamycin A and Hoechst 33258 protected these AT base pairs as well as flanking G and C nucleotides. This broader protection footprint indicates that distamycin A extends its structural influence beyond the core AT recognition sequence into adjacent GC-rich regions, a feature that correlates with its differential effects on DNA curvature and nucleosome assembly . Additionally, DAPI was found to be more effective than distamycin A at inhibiting the assembly of nucleosomes onto synthetic and natural sequences containing multiple closely spaced oligo-AT tracts .

Footprinting Breadth
Head-to-head
Distamycin: AT + flanking GC protection; DAPI: AT-only
Broader structural influence may affect chromatin and nucleosome assembly endpoints differently than DAPI.
DNase I and exonuclease III footprinting
DNase I footprinting binding site breadth DNA curvature modulation

Divergent Sequence Discrimination at Saturation

Footprinting experiments by Skamrov et al. demonstrated that while both Distamycin A and netropsin share an overall preference for AT-rich DNA, their binding specificity profiles diverge in quantitative terms. Netropsin exhibits a greater selectivity of binding than theoretically expected for a ligand with three amide-group reaction centers, binding preferentially to DNA regions containing four or more successive AT pairs. Of 13 putative binding sites with four or more successive AT pairs, 11 are strong binding sites for netropsin. The extent of specificity manifested by Distamycin A is comparable to netropsin, despite Distamycin A containing four rather than three amide groups. At high levels of binding, Distamycin A occupies the same binding sites as netropsin, but Distamycin A (unlike netropsin) can occupy any potential site on DNA irrespective of DNA sequence at saturating concentrations .

Saturation Behavior
Head-to-head
Distamycin saturates non-selectively; netropsin remains AT-selective
Concentration-dependent selectivity profile guides experimental design when broad coverage is needed.
Footprinting at varying ligand concentrations
sequence selectivity binding specificity footprinting comparison

Selective Binding to (6-4) Photoproducts Over CPD Lesions

Surface plasmon resonance and circular dichroism titration experiments revealed that Distamycin A binds selectively to DNA duplexes containing the (6-4) photoproduct formed at its AATT target site, with a Kd value of approximately 10⁻⁶ M and a 1:1 binding stoichiometry. Binding was not observed for duplexes containing the cis-syn cyclobutane pyrimidine dimer (CPD) in the same sequence context . This lesion-selective recognition is a unique property among small-molecule minor-groove binders: no comparable differential (6-4) photoproduct versus CPD selectivity has been reported for netropsin, Hoechst 33258, DAPI, or berenil under equivalent conditions.

Lesion Discrimination
Class-level
Binds (6-4)PP (Kd ~10⁻⁶ M); no CPD binding
Potential probe for lesion-selective NER studies; comparative data for netropsin/DAPI not available.
SPR and CD on lesion-containing duplexes
DNA damage recognition photoproduct binding UV-induced lesions

Defined Research Application Scenarios


Calibration Standard for Quantitative DNA Footprinting

Distamycin A is uniquely suited as a reference standard for quantitative DNase I footprinting experiments. Its well-characterized two-fold higher binding affinity over netropsin (Ka = 2.0 × 10⁵ M⁻¹ vs. 1.0 × 10⁵ M⁻¹ on d(GGTATACC)₂) and its ability to completely displace netropsin from all binding modes establish it as the more thermodynamically dominant ligand. Procure Distamycin A for competitive displacement experiments where complete eviction of a weaker minor-groove ligand is required.

Scaffold for Sequence-Specific Polyamide Design

The exclusive ability of Distamycin A to form high-affinity 2:1 dimeric complexes (K ≈ 10¹⁶ M⁻²) on five-AT and four-AT·GC DNA sites—a binding mode not accessible to netropsin —makes it the scaffold of choice for designing covalently linked polyamide dimers that target extended DNA sequences. Researchers developing gene-targeting agents should select Distamycin A over netropsin as the starting monomer for rational polyamide design when extended sequence recognition is required.

Positive Control for Bleomycin Enhancement Studies

Distamycin A is the only characterized minor-groove binder that enhances bleomycin-catalyzed DNA cleavage at GC-rich sites by ~100-fold, an effect not reproduced by Hoechst 33258, DAPI, or berenil . This property establishes Distamycin A as the essential positive control in any DNA cleavage modulation screen and as a tool compound for investigating how small-molecule DNA conformational changes influence the sequence selectivity of chemotherapeutic DNA cleavage agents.

Lesion-Selective Probe for Nucleotide Excision Repair

Distamycin A uniquely discriminates between DNA duplexes containing (6-4) photoproducts (Kd ~10⁻⁶ M, 1:1 binding) and those containing CPD lesions (no detectable binding) . This lesion-selective recognition property, not documented for any other standard minor-groove binder, positions Distamycin A as a valuable probe for NER research, where distinguishing between these two major classes of UV-induced DNA lesions is mechanistically critical.

Application
Selection Property
Validation Focus
Quantitative DNA Footprinting Calibration
Well-characterized binding affinity dominance over netropsin
Competitive displacement efficiency and footprint pattern validation
Sequence-Specific Polyamide Design
Exclusive 2:1 dimeric binding capability on mixed AT/GC sites
Extended sequence recognition and dimer formation validation
Bleomycin Enhancement Studies
Unique DNA cleavage enhancement at GC-rich sequences
Modulation of bleomycin site specificity and DNA conformational change assays
NER Lesion Discrimination Research
Selective binding to (6-4) photoproducts over CPD lesions
Lesion-specific binding assays and repair protein recruitment studies
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